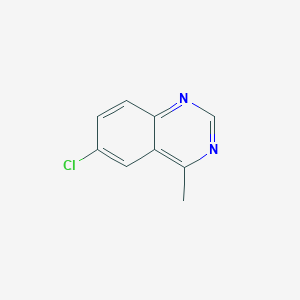

6-Chloro-4-methylquinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-4-methylquinazoline is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 6-Chloro-4-methylquinazoline is C_10H_8ClN_3, featuring a quinazoline core with a chlorine atom at the 6-position and a methyl group at the 4-position. The presence of these substituents enhances its biological activity and reactivity, making it a valuable scaffold for developing new therapeutic agents.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including:

- Lung Carcinoma (A549)

- Breast Carcinoma (MCF-7)

- Hepatocellular Carcinoma (HepG2)

For instance, one study reported that a derivative exhibited IC50 values of 2.1 µM for HepG2 cells, indicating potent cytotoxicity against these cancer cells . The mechanism involves the inhibition of key signaling pathways associated with cancer cell growth and survival.

Kinase Inhibition

Recent research has identified this compound derivatives as potent inhibitors of p21-activated kinase 4 (PAK4). PAK4 is implicated in various cancer-related processes, including cell migration and invasion. A specific derivative demonstrated remarkable selectivity for PAK4 over other kinases, which could lead to targeted anticancer therapies .

| Compound | Target Kinase | Selectivity | IC50 (µM) |

|---|---|---|---|

| CZh226 | PAK4 | 346-fold vs PAK1 | Not specified |

| Other Derivatives | Various | Varies | Varies |

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that certain derivatives possess activity against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications on the quinazoline scaffold play a crucial role in enhancing its antimicrobial efficacy .

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It can be used to create more complex molecules with potential therapeutic applications across different medical fields, including oncology and infectious diseases .

Case Study 1: Anticancer Development

A study focused on synthesizing and evaluating a series of 6-chloroquinazoline derivatives revealed their activity against several cancer cell lines. The research highlighted the structure-activity relationship (SAR) that guided the optimization of these compounds for enhanced potency and selectivity against specific cancer targets .

Case Study 2: Antimicrobial Research

In another investigation, derivatives of this compound were tested against various bacterial strains. The results showed that some compounds exhibited significant antibacterial activity with minimal cytotoxicity towards human cells, suggesting their potential as safe therapeutic agents .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic displacement under mild conditions, enabling the introduction of amine, alkoxy, and sulfur-containing groups.

Key Reagents and Conditions:

-

Amines : Reactivity with aliphatic/aromatic amines in polar aprotic solvents (e.g., DMF, THF) at 60–80°C yields 6-amino-4-methylquinazoline derivatives .

-

Thiols : Thiolate ions in basic aqueous ethanol substitute chlorine to form thioether derivatives .

-

Alkoxides : Methanol/sodium methoxide under reflux produces 6-methoxy-4-methylquinazoline .

Example Reaction :

6 Chloro 4 methylquinazoline+R NH2DMF 70 C6 R NH 4 methylquinazoline+HCl

Table 1: Substitution Reactions and Yields

Transition Metal-Catalyzed Coupling Reactions

The chlorine atom participates in cross-coupling reactions, enabling C–C bond formation for complex heterocycles.

Suzuki-Miyaura Coupling:

Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling with aryl boronic acids, producing biaryl derivatives. This method is critical for synthesizing kinase inhibitors .

Example :

6 Chloro 4 methylquinazoline+Ar B OH 2Pd PPh K CO 6 Ar 4 methylquinazoline+B OH 3

Table 2: Coupling Partners and Applications

| Boronic Acid | Product | Application | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 4-Cyanophenyl | 6-(4-Cyanophenyl)-4-methylquinazoline | PAK4 Inhibition | 0.014 | |

| 3-Pyridyl | 6-(3-Pyridyl)-4-methylquinazoline | Anticancer Lead | 3.2 (MDA-MB-468) |

Oxidation:

Controlled oxidation with KMnO₄/H₂SO₄ converts the methyl group at position 4 to a carboxylic acid, yielding 6-chloro-4-quinazolinecarboxylic acid .

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the quinazoline ring to its 1,4-dihydro form, altering electronic properties for enhanced biological activity.

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of Halogenated Quinazolines

| Compound | Position | Halogen | Reaction Rate (vs. 6-Cl-4-Me) |

|---|---|---|---|

| 6-Fluoro-4-methylquinazoline | 6 | F | 0.3× (slower due to weaker leaving group) |

| 6-Bromo-4-methylquinazoline | 6 | Br | 1.2× (faster) |

| 7-Chloro-4-methylquinazoline | 7 | Cl | 0.7× (steric hindrance) |

Mechanistic Insights and Case Studies

-

PAK4 Inhibition : Substituents at position 6 (e.g., cyanophenyl) enhance binding to the kinase ATP pocket via H-bonding with Leu398 and hydrophobic interactions with Met395 .

-

Anticancer SAR : Electron-withdrawing groups at position 6 correlate with improved cytotoxicity. For example, 6-cyano derivatives show IC₅₀ values <10 µM in colorectal cancer models .

Figure 1 : Proposed binding mode of 6-(4-cyanophenyl)-4-methylquinazoline in PAK4 (PDB: 6X4L) .

特性

CAS番号 |

1071752-93-6 |

|---|---|

分子式 |

C9H7ClN2 |

分子量 |

178.62 g/mol |

IUPAC名 |

6-chloro-4-methylquinazoline |

InChI |

InChI=1S/C9H7ClN2/c1-6-8-4-7(10)2-3-9(8)12-5-11-6/h2-5H,1H3 |

InChIキー |

KWAPZDPWJQOVDD-UHFFFAOYSA-N |

SMILES |

CC1=C2C=C(C=CC2=NC=N1)Cl |

正規SMILES |

CC1=C2C=C(C=CC2=NC=N1)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。